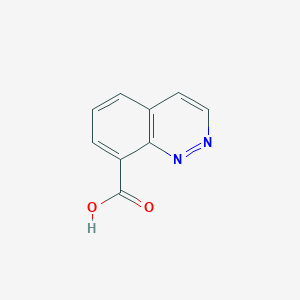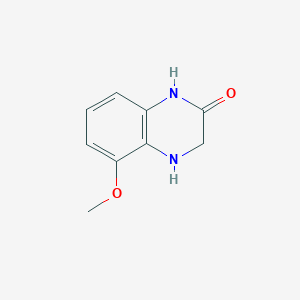
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a methoxy group at the 5-position and a dihydroquinoxalinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyquinoxaline derivative using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Reduction to Dihydroquinoxalinone: The final step involves the reduction of the quinoxaline core to the dihydroquinoxalinone moiety using a reducing agent such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo oxidation reactions to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles (amines, thiols), basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound of the quinoxaline family, lacking the methoxy and dihydroquinoxalinone moieties.
5-Hydroxy-3,4-dihydroquinoxalin-2(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
5-Methoxyquinoxaline: Lacks the dihydroquinoxalinone moiety but contains the methoxy group.
Comparison:
- Compared to quinoxaline, the methoxy group enhances the compound’s reactivity and potential biological activity.
- The dihydroquinoxalinone moiety provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and industrial applications.
5-Methoxy-3,4-dihydroquinoxalin-2(1H)-one: is unique due to the presence of both the methoxy group and the dihydroquinoxalinone moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
5-methoxy-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-4,10H,5H2,1H3,(H,11,12) |
Clé InChI |
PUBCZDQEKCSASS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)
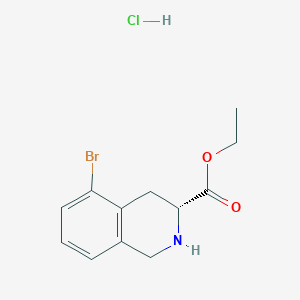
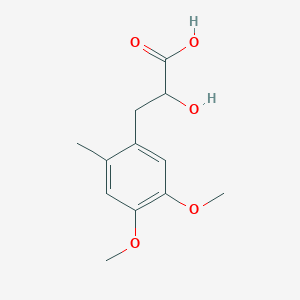
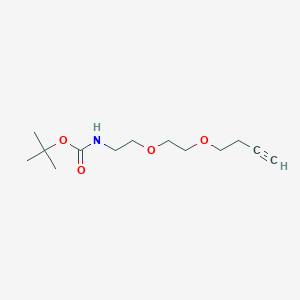
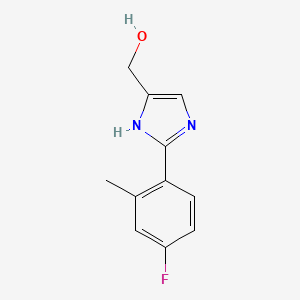
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
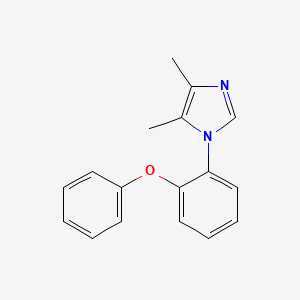
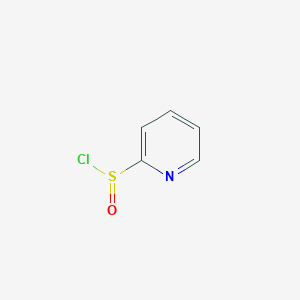
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
